(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile

Medicinal Chemistry Computational Chemistry Kinase Inhibitor Design

CAS 476676-87-6 is an exclusive, single-(Z)-stereoisomer acrylonitrile probe combining 4-fluorophenyl and 4-nitrophenylamino groups—a substitution pattern absent from published kinase actives. With no public biological data, this compound offers a proprietary opportunity for in-house kinase panel screening (e.g., Eurofins KinaseProfiler, KINOMEscan) and photophysical characterization (UV-vis, fluorescence quantum yield, solvatochromism). Its rigid D-π-A architecture simplifies DFT calculations and molecular docking. Buyers must verify purity (HPLC, NMR), solubility, and target engagement independently; the compound is an exploratory probe only. Available in milligram quantities for SAR expansion and computational validation.

Molecular Formula C18H11FN4O2S
Molecular Weight 366.37
CAS No. 476676-87-6
Cat. No. B2673209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile
CAS476676-87-6
Molecular FormulaC18H11FN4O2S
Molecular Weight366.37
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)[N+](=O)[O-])C#N)F
InChIInChI=1S/C18H11FN4O2S/c19-14-3-1-12(2-4-14)17-11-26-18(22-17)13(9-20)10-21-15-5-7-16(8-6-15)23(24)25/h1-8,10-11,21H/b13-10-
InChIKeyWXRHLTYJDUDFNP-RAXLEYEMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-2-(4-(4-Fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile (CAS 476676-87-6): Procurement-Relevant Identity and Class Context


(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile (CAS 476676-87-6; molecular formula C₁₈H₁₁FN₄O₂S; molecular weight 366.37 g/mol) is a synthetic, α,β-unsaturated nitrile belonging to the 3-amino-2-(thiazol-2-yl)acrylonitrile chemotype . This structural class has been patented and investigated as tyrosine kinase inhibitors with potential anticancer applications [1]. The compound features a (Z)-configured acrylonitrile bridge linking a 4-(4-fluorophenyl)thiazole ring to a 4-nitroaniline moiety, a combination of electron-withdrawing groups that may influence both kinase binding and photophysical properties [2]. However, at the time of this analysis, no primary peer-reviewed publications reporting quantitative biological activity, physicochemical, or pharmacological data for this exact compound could be located in PubMed, PubChem, ChEMBL, BindingDB, or the broader public literature. The procurement value of CAS 476676-87-6 must therefore be evaluated within its structural subclass context, with users advised to request primary assay data from suppliers before committing to purchase.

Why Generic Substitution of (Z)-2-(4-(4-Fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile (CAS 476676-87-6) Is Not Advisable Without Comparative Data


Within the 3-amino-2-(thiazol-2-yl)acrylonitrile family, even minor substituent modifications can produce divergent biological and physicochemical profiles. The patent literature explicitly demonstrates that thiazolyl acrylonitrile derivatives exhibit variable tyrosine kinase inhibition depending on the aryl/heteroaryl substitution pattern [1]. Additionally, the fluorophore study on related disubstituted and trisubstituted thiazoles revealed that fluorescence quantum yields and Stokes shifts are highly sensitive to both the nature and position of substituents on the thiazole and acrylonitrile moieties [2]. Computational models predict that the 4-nitrophenylamino group in CAS 476676-87-6 introduces a distinct electronic push-pull architecture compared to analogs lacking one or both electron-withdrawing motifs, which could translate into measurable differences in target binding, cytotoxicity, or optical performance. In the absence of direct head-to-head data, any assumption of functional equivalence with close analogs—such as those bearing 3-fluorophenylamino, naphthylamino, or non-nitrated phenylamino substituents—carries scientific risk. Users must therefore treat CAS 476676-87-6 as a structurally defined, but empirically unvalidated, chemical probe that requires bespoke characterization prior to application.

Quantitative Differentiation Evidence for (Z)-2-(4-(4-Fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile (CAS 476676-87-6) Versus Closest Analogs


Structural and Electronic Descriptor Comparison: CAS 476676-87-6 vs. Des-nitro and Des-fluoro Analogs

CAS 476676-87-6 uniquely combines a 4-fluorophenyl group on the thiazole ring with a 4-nitrophenylamino group on the acrylonitrile, creating an extended conjugated system with two strong electron-withdrawing termini. The closest commercially available comparators—(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile (CAS not listed), (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile (CAS 477298-23-0 analog), and (Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile (CAS 477298-23-0)—each lack at least one of these key electronic features. No published quantitative comparator data (IC₅₀, Kᵢ, λₐᵦₛ, Φ, or logD) for CAS 476676-87-6 against these analogs is currently available in public repositories [1]. However, a structurally close patent example within the thiazolyl kinase inhibitor class (US8148400B2) demonstrated differential inhibitory activity against tyrosine kinases based on aryl substitution identity and position, supporting the inference that the unique substitution pattern of CAS 476676-87-6 may confer distinct target engagement properties [2].

Medicinal Chemistry Computational Chemistry Kinase Inhibitor Design

Photophysical Potential: Thiazole-Acrylonitrile Fluorophore Scaffold Class Evidence

The thiazole-2-acrylonitrile core is a validated fluorophore scaffold. In a 2019 study, disubstituted and trisubstituted thiazoles exhibited significant fluorescence with quantum yields up to 0.45 and Stokes shifts exceeding 100 nm in solution [1]. The target compound CAS 476676-87-6, bearing a 4-nitrophenylamino donor and a 4-fluorophenyl acceptor, is predicted to possess a D-π-A architecture analogous to the reported fluorophores, but no specific quantum yield, λₐᵦₛ, λₑₘ, or Stokes shift data have been published for CAS 476676-87-6 itself. The known nitro-substituted dipolar thiazole derivative (compound 1 in Farah Pai et al., 2018) demonstrated a thermal decomposition temperature (Td) of 320.20 °C and UV-vis absorption in the visible range, suggesting that CAS 476676-87-6 may exhibit similar thermal stability and optical absorption properties [2].

Fluorescence Spectroscopy Bioimaging Materials Chemistry

Cytotoxicity Potential: In Silico Inference from Structurally Adjacent Thiazolyl Acrylonitriles

A 2016 study of thiazolyl acrylonitriles containing a benzenesulfonylpyrrolidine moiety reported anti-breast cancer (MCF7) IC₅₀ values of 48–50 µM for the most active compounds, outperforming doxorubicin (IC₅₀ = 68.6 µM) [1]. Another series of thiazolyl-thiadiazolyl ketones bearing nitrophenyl substituents showed IC₅₀ values of 11.29–22.13 µM against cancer cell lines [2]. CAS 476676-87-6 shares the thiazolyl acrylonitrile core and the nitrophenyl motif present in these active series. However, no MTT, SRB, or clonogenic assay data have been reported for CAS 476676-87-6 in any cell line. A structurally related compound on BenchChem (a derivative with a similar thiazole-acrylonitrile scaffold) reportedly showed an IC₅₀ of 193.93 µg/mL against A549 lung cancer cells, but this data could not be verified in peer-reviewed literature and may originate from an internal vendor study .

Cancer Research Cytotoxicity Assay SAR Analysis

Recommended Application Scenarios for (Z)-2-(4-(4-Fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile (CAS 476676-87-6) Based on Available Evidence


Kinase Inhibitor Probe Development and SAR Expansion

Given the patent-established relevance of thiazolyl acrylonitriles as tyrosine kinase inhibitors [1], CAS 476676-87-6 is a candidate for kinase panel screening and structure-activity relationship (SAR) expansion. Its unique 4-fluorophenyl / 4-nitrophenylamino combination is not represented among published kinase actives in this series. Procurement is warranted for laboratories conducting in-house kinase profiling (e.g., Eurofins KinaseProfiler or DiscoveRx KINOMEscan) to establish its selectivity fingerprint and benchmark it against known inhibitors. Until such data are generated, the compound should be treated as an exploratory probe only.

Fluorophore Candidate for Optical Characterization

The thiazole-2-acrylonitrile core is a validated fluorophore scaffold with demonstrated quantum yields and large Stokes shifts [2]. CAS 476676-87-6, with its D-π-A electronic configuration, is a structurally plausible candidate for fluorescence-based applications. Procurement is appropriate for photophysical characterization workflows: UV-vis absorption, fluorescence emission (solution and solid state), quantum yield determination, and solvatochromism studies. Users should not assume specific optical performance without empirical validation.

Computational Chemistry and Molecular Modeling

The compound's well-defined structure (C₁₈H₁₁FN₄O₂S, MW 366.37) makes it suitable for computational studies including molecular docking against kinase targets, density functional theory (DFT) calculations of electronic properties, and molecular dynamics simulations. Unlike many commercial screening compounds, CAS 476676-87-6 has a single (Z)-stereoisomer and a rigid conjugated framework, simplifying in silico modeling. Procurement for computational validation followed by experimental testing represents a rational workflow [1].

Chemical Biology Tool Compound Requiring Bespoke Characterization

CAS 476676-87-6 may serve as a chemical biology tool compound for target identification or pathway analysis, but only after comprehensive characterization. Procurement should be accompanied by plans for: (1) purity verification (HPLC, NMR); (2) solubility determination in relevant assay buffers; (3) cytotoxicity profiling in target-relevant cell lines; and (4) target engagement assays (CETSA, DARTS, or pull-down). The absence of public data for this compound means that users bear full responsibility for generating the evidence required to interpret experimental outcomes.

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